molecular formula C19H15ClN4O B2552107 1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 852441-39-5

1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2552107
CAS RN: 852441-39-5
M. Wt: 350.81
InChI Key: FWIXDZZFGBCBAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . They have demonstrated various biological activities .


Synthesis Analysis

The synthesis of similar pyrimidine scaffolds has been reported in the literature . For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by 1H NMR, 13C NMR, and HRMS . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been confirmed by physicochemical properties and spectral data (IR, NMR, and elemental analyses) .

Scientific Research Applications

Akt Kinase Inhibition

The compound AZD5363, derived from 1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, acts as an orally bioavailable, potent inhibitor of Akt kinases . Akt (also known as protein kinase B) plays a crucial role in cell survival, growth, and metabolism. Inhibition of Akt can impact cancer cell proliferation and survival. AZD5363 has shown promising results in preclinical studies, inhibiting Akt phosphorylation and suppressing tumor growth in breast cancer xenograft models.

Pharmacokinetics and Drug Metabolism

AZD5363 exhibits favorable preclinical pharmacokinetic and drug metabolism properties. Its oral administration leads to effective inhibition of Akt and downstream biomarker phosphorylation in vivo . Understanding its pharmacokinetics is essential for optimizing dosing regimens and predicting its behavior in humans.

Mechanism of Action

The mechanism of action of similar compounds has been discussed in the literature .

Safety and Hazards

The safety and hazards associated with similar compounds have been discussed in the literature .

Future Directions

The future directions for the research on similar compounds could involve the discovery of new pesticides with new modes of action due to the increasing evolution of pesticide resistance . Additionally, the development of new antimicrobial molecules effective against pathogenic microorganisms is another potential future direction .

properties

IUPAC Name

1-(4-chlorophenyl)-5-(1-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O/c1-13(14-5-3-2-4-6-14)23-12-21-18-17(19(23)25)11-22-24(18)16-9-7-15(20)8-10-16/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIXDZZFGBCBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.